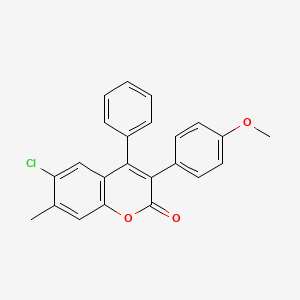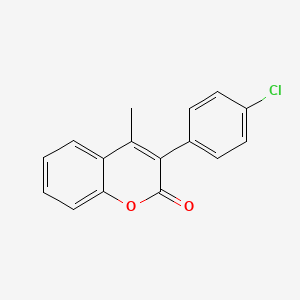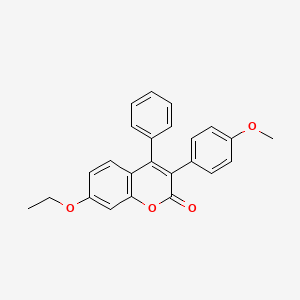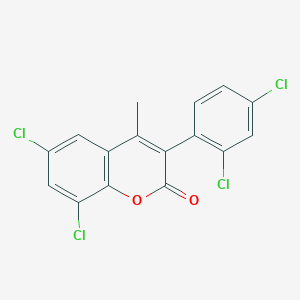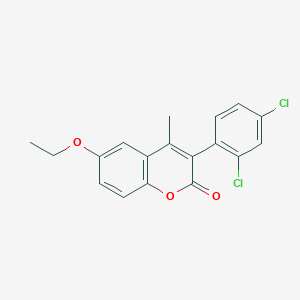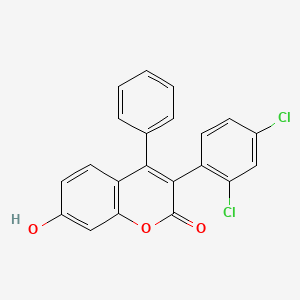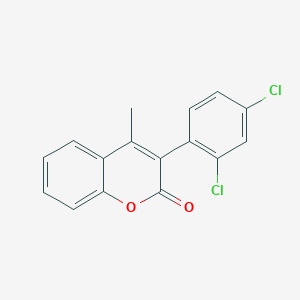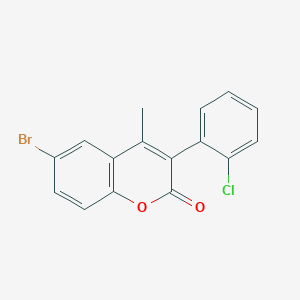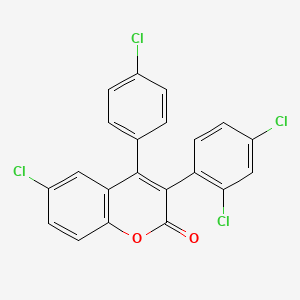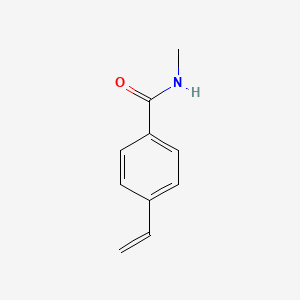
N-methyl-4-vinylbenzamide
Overview
Description
N-methyl-4-vinylbenzamide is an organic compound with the molecular formula C10H11NO It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and the benzene ring is substituted with a vinyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-4-vinylbenzamide can be synthesized through several methods. One common method involves the reaction of 4-bromo-N-methylbenzamide with vinyl acetate in the presence of a palladium catalyst. The reaction is typically carried out under inert atmosphere conditions at elevated temperatures to ensure high yield and purity .
Another method involves the direct N-vinylation of N-methylbenzamide using vinyltrimethoxysilane in the presence of copper (II) acetate and tetrabutylammonium fluoride. This method is advantageous due to its mild reaction conditions and satisfactory yields .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-methyl-4-vinylbenzamide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be carried out using N-bromosuccinimide (NBS) or hydroboration using borane (BH3).
Major Products:
Oxidation: Epoxides or diols.
Reduction: Corresponding amines.
Substitution: Halogenated or hydroborated derivatives.
Scientific Research Applications
N-methyl-4-vinylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-4-vinylbenzamide involves its interaction with various molecular targets. The vinyl group allows for polymerization reactions, forming long-chain polymers. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
N-vinylbenzamide: Lacks the methyl group on the amide nitrogen.
N-methylbenzamide: Lacks the vinyl group on the benzene ring.
4-vinylbenzamide: Lacks the methyl group on the amide nitrogen.
Uniqueness: N-methyl-4-vinylbenzamide is unique due to the presence of both the methyl and vinyl groups, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile applications in synthesis and material science, distinguishing it from its analogs.
Properties
IUPAC Name |
4-ethenyl-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-8-4-6-9(7-5-8)10(12)11-2/h3-7H,1H2,2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLSXZPKDHBSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


